molecular formula C8H10FNO3S B13177445 N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide

N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide

Cat. No.: B13177445
M. Wt: 219.24 g/mol
InChI Key: ASWNVVCYWHRGAO-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide is a sulfonamide derivative featuring a substituted phenyl ring with a fluorine atom at the para-position and a methoxy group at the meta-position relative to the methanesulfonamide (-SO₂NH₂) moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological, agrochemical, and material science applications. The fluorine and methoxy substituents influence its electronic, steric, and metabolic properties, making it a valuable candidate for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

ASWNVVCYWHRGAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-fluoro-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce aldehydes, acids, or amines .

Scientific Research Applications

N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can modulate the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Electronic Effects

Halogen-Substituted Analogs
  • N-(4-Chlorophenyl)methanesulfonamide (CAS: 4284-51-9):
    Replacing fluorine with chlorine at the para-position increases molecular weight (216.69 g/mol vs. 216.26 g/mol for the target compound) and lipophilicity (Cl has higher atomic polarizability). This substitution enhances metabolic stability but may reduce solubility. It is used as a pharmaceutical intermediate .

  • This compound is classified as an irritant, highlighting the impact of substituents on toxicity profiles .
Methoxy Group Positional Isomers
  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide (CAS: 57165-06-7): Replacing fluorine with an amino group at the para-position increases polarity and hydrogen-bonding capacity. This derivative (MW: 216.26 g/mol) is a precursor for radiotracers and exhibits distinct metabolic pathways due to the nucleophilic amino group .
  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide :
    The acetyl group at the para-position introduces electron-withdrawing effects, reducing electron density on the phenyl ring. This modification is associated with antibacterial and antioxidant activities, as reported in crystallographic studies .

Pharmacological Activity Comparisons

Antitumor Agents
  • m-AMSA (N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide): A clinical-stage acridine derivative (NSC-249992) with dose-dependent myelosuppression and antitumor activity against ovarian carcinoma. At 120 mg/m², it showed reversible toxicity in phase I trials, highlighting the role of the acridinylamino group in DNA intercalation .
  • EU-93-94 ((S)-N-(4-(3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide) :
    A selective NMDA receptor antagonist synthesized via epoxide ring-opening. Its dichlorophenyl-piperazine moiety enhances CNS penetration, demonstrating the importance of auxiliary functional groups in neuroactive compounds .

COX-2 Imaging Agents
  • N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide: A precursor for [¹¹C]-labeled COX-2 radiotracers. Demethylation using BBr₃ yields the hydroxyl derivative, which is critical for brain imaging in cancers. The nitro group facilitates isotopic labeling, unlike the fluorine in the target compound .

Physicochemical and Spectral Properties

Vibrational and NMR Spectroscopy
  • N-(2-Methylphenyl)- and N-(3-Methylphenyl)methanesulfonamide :
    DFT studies reveal that methyl substitution at ortho vs. meta positions shifts vibrational frequencies (e.g., S=O stretching at ~1150 cm⁻¹) and ¹H NMR chemical shifts (δ 2.3–2.5 ppm for methyl groups). These data suggest that substituent position affects conformational flexibility and intermolecular interactions .
Stability and Reactivity
  • N-[(E)-(4-Fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide (CAS: 2414426-30-3): The Schiff base derivative exhibits reduced hydrolytic stability compared to the parent sulfonamide due to the imine (-C=N-) linkage. This property is leveraged in dynamic combinatorial chemistry .

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide C₈H₁₀FNO₃S 216.26 4-F, 3-OCH₃ SAR studies
m-AMSA C₂₁H₁₈N₃O₃S 392.45 9-Acridinylamino, 3-OCH₃ Antitumor (ovarian carcinoma)
N-(4-Chlorophenyl)methanesulfonamide C₇H₈ClNO₂S 205.66 4-Cl Pharmaceutical intermediate
EU-93-94 C₂₀H₂₄Cl₂N₃O₄S 497.39 3,4-dichlorophenyl, piperazine NMDA receptor antagonist

Biological Activity

N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring substituted with a fluorine atom and a methoxy group. The molecular structure can be represented as follows:

  • Molecular Formula : C₉H₁₀FNO₃S
  • Molecular Weight : 227.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For instance, it has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in several pathological conditions, including neurodegenerative diseases and cancer .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and disruption of microtubule formation . Notably, compounds within the same class have demonstrated IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines .

Case Studies and Research Findings

  • Inhibition of nSMase2 : A study identified this compound as a potent inhibitor of nSMase2, contributing to reduced exosome release from cells. This inhibition is significant as exosome dysfunction is linked to Alzheimer’s disease and other neurodegenerative conditions .
  • Cytotoxicity in Cancer Cells : In a series of experiments, compounds similar to this compound were tested against human prostate (DU145) and leukemic (K562) cancer cells. The results indicated substantial cytotoxic effects, with some derivatives showing enhanced activity compared to standard treatments .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
nSMase2 InhibitionReduces exosome release; potential in neurodegeneration

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (nM)Mechanism of Action
This compound5-10Disruption of microtubule formation
Related Compound A7.8nSMase2 inhibition
Related Compound B67Partial agonist at VR1 receptors

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